4-oxo-27-TBDMS Withaferin A
Overview
Description
4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A, which is known for its anticancer activity. This compound has shown cytotoxicity towards A2780 ovarian cancer cells, making it a promising candidate for cancer research .
Scientific Research Applications
4-oxo-27-TBDMS Withaferin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying steroidal lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly ovarian cancer cells.
Mechanism of Action
Target of Action
4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A . It has been found to be cytotoxic to A2780 ovarian cancer cells . . This suggests that the compound’s primary targets are likely to be specific to the A2780 ovarian cancer cells.
Mode of Action
It is known to induce dna fragmentation in a2780 cells . This suggests that the compound interacts with its targets in a way that leads to DNA damage, which can result in cell death.
Pharmacokinetics
Its solubility in dmf and dmso suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the induction of DNA fragmentation in A2780 ovarian cancer cells . This leads to cell death, which can inhibit the growth of the cancer.
Biochemical Analysis
Biochemical Properties
4-oxo-27-TBDMS Withaferin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its anticancer activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is selective for A2780 cells over non-cancerous ARPE19 cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple cell proliferation and apoptosis pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-27-TBDMS Withaferin A involves the modification of withaferin AThe reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride and a base like imidazole in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same synthetic routes. Optimization of reaction conditions and purification processes would be crucial for industrial production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-27-TBDMS Withaferin A undergoes various types of chemical reactions, including:
Oxidation: The introduction of the 4-oxo group is an example of an oxidation reaction.
Substitution: The protection of the 27-hydroxy group with a TBDMS group is a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: TBDMS chloride and imidazole in an organic solvent are commonly used for the protection of hydroxyl groups.
Major Products
The major product of these reactions is this compound itself, which is characterized by the presence of the 4-oxo group and the TBDMS-protected 27-hydroxy group .
Comparison with Similar Compounds
Similar Compounds
Withaferin A: The parent compound, known for its broad-spectrum anticancer activity.
4-oxo Withaferin A: Another derivative with similar anticancer properties but without the TBDMS protection.
Uniqueness
4-oxo-27-TBDMS Withaferin A is unique due to the presence of both the 4-oxo group and the TBDMS-protected 27-hydroxy group. This modification enhances its stability and selectivity towards certain cancer cell lines, making it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWFBNOFUAHADD-VTYRCZOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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